molecular formula C8H8ClNO2 B184888 2-Chloro-6-methoxybenzamide CAS No. 107485-43-8

2-Chloro-6-methoxybenzamide

Cat. No. B184888
CAS RN: 107485-43-8
M. Wt: 185.61 g/mol
InChI Key: AYESZTWSOJJJLT-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxybenzamide is a chemical compound with the CAS Number: 107485-43-8. It has a molecular weight of 185.61 and its IUPAC name is 2-chloro-6-methoxybenzamide . It is typically used for industrial and scientific research .


Molecular Structure Analysis

The linear formula for 2-Chloro-6-methoxybenzamide is C8H8ClNO2 . Detailed molecular structure analysis would require more specific data or computational chemistry methods.


Physical And Chemical Properties Analysis

2-Chloro-6-methoxybenzamide is a white solid with a purity of 97%. It is stored at temperatures between 0-5°C . Its density is 1.288g/cm3 and it has a boiling point of 282.9ºC at 760mmHg .

Scientific Research Applications

1. Pharmacokinetics and Metabolism

  • Metoclopramide, a derivative of 2-Chloro-6-methoxybenzamide, has been studied for its pharmacokinetics and metabolism. Research on its various forms (like tablets, drops, and suppositories) has been conducted to understand its bioavailability and distribution in the body (Block et al., 1981).
  • The transformation and excretion of metoclopramide in biological systems have also been explored, revealing various metabolites in rabbit urine, which helps in understanding the drug's behavior in the body (Arita et al., 1970).

2. Chemical and Physical Properties

  • Studies on the molar refraction and polarizability of 2-Chloro-6-methoxybenzamide derivatives have been conducted to understand their chemical and physical properties. This includes examining the density and refractive index as a function of drug concentration in different solutions (Sawale et al., 2016).

3. Chemical Synthesis and Structure

  • Research on the synthesis of 2-Chloro-6-methoxybenzamide metabolites and their detection in human urine contributes to our understanding of the drug's breakdown products and their identification methods (Maurich et al., 1994).
  • Studies on the molecular structure of related compounds, like 2-hydroxybenzamide and 2-methoxybenzamide, have been performed using techniques like gas-phase electron diffraction. These studies provide insights into intramolecular hydrogen bonding and other structural aspects (Aarset et al., 2013).

4. Antibacterial Properties

  • The antibacterial properties of 2-Chloro-6-methoxybenzamide derivatives have been explored. For example, novel Mannich bases derived from 5-chloro-2-methoxybenzamide and sulfonamides/amines have shown promising antibacterial activities against various bacterial strains (Joshi et al., 2005).

5. Applications in Radiology and Imaging

  • 3-Iodo-6-methoxybenzamide (123I-IBZM), a derivative of 2-Chloro-6-methoxybenzamide, has been used in radiology for studying dopamine D2 receptor distribution in the human brain using SME 810 brain tomography (Costa et al., 2004).

properties

IUPAC Name

2-chloro-6-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYESZTWSOJJJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148057
Record name Benzamide, 2-chloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxybenzamide

CAS RN

107485-43-8
Record name Benzamide, 2-chloro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107485438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-chloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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